Halogen Substitution on Thiophene Ring: 5-Cl vs. Unsubstituted Thiophene-2-Sulfonamide
The target compound bears a chlorine atom at the 5-position of the thiophene-2-sulfonamide group. In the broader class of thiophene-containing sulfonamides, introduction of an electron-withdrawing halogen substituent is frequently correlated with enhanced antiproliferative potency and improved metabolic stability. However, no publicly accessible, well-controlled study directly compares the 5-chloro derivative (CAS 863512-38-3) against the unsubstituted analog N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide under identical assay conditions. The Eli Lilly patent US7084170B2 exemplifies thiophene-sulfonamide antineoplastic agents with various halogen substitutions but does not isolate the 5-Cl contribution with side-by-side IC50 values for this specific molecule [1]. Consequently, the quantitative benefit of the 5-chloro substitution remains a class-level inference rather than a compound-specific measurement.
| Evidence Dimension | Antiproliferative potency enhancement by halogen substitution on thiophene ring |
|---|---|
| Target Compound Data | No publicly available, verified IC50 value from a peer-reviewed source |
| Comparator Or Baseline | N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide (des-chloro analog; no identified CAS or published IC50) |
| Quantified Difference | Not quantifiable |
| Conditions | No direct comparative assay identified in the public domain |
Why This Matters
Without quantitative head-to-head data, procurement teams cannot verify whether the added synthetic complexity and cost of the 5-chloro derivative confer a measurable biological advantage over the simpler, potentially less expensive des-chloro analog.
- [1] Grossman CS, Hipskind PA, Lin H, et al. Thiophene-and thiazolesulfonamides as antineoplastic agents. US Patent 7,084,170 B2. Issued August 1, 2006. View Source
